[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol
Description
[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol is a cyclopentene derivative featuring a hydroxymethyl group and a 2-methoxyethyl substituent on the same carbon atom. For instance, derivatives with similar substituents are utilized in pharmaceuticals, ionic liquids, and synthetic intermediates, highlighting its versatility .
Properties
IUPAC Name |
[1-(2-methoxyethyl)cyclopent-3-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-7-6-9(8-10)4-2-3-5-9/h2-3,10H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITAXMBSLQZMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC=CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol typically involves the reaction of cyclopent-3-en-1-ylmethanol with 2-methoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or sulfonates are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving alcohols. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.
Medicine: In medicinal chemistry, this compound can be explored for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of [1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Theoretical values based on structural analogs.
Table 2: Spectroscopic Data for Selected Analogs
Research Findings and Trends
Biological Activity
[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol is a compound of interest due to its unique structural features, which may confer various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
The synthesis of this compound typically involves a nucleophilic substitution reaction between cyclopent-3-en-1-ylmethanol and 2-methoxyethyl bromide under basic conditions, often using sodium hydride or potassium tert-butoxide as the base. This reaction can be optimized for yield and purity through industrial methods such as continuous flow reactors and chromatography techniques.
The biological activity of this compound is largely attributed to its functional groups:
- Hydroxyl Group : Capable of forming hydrogen bonds with enzymes or receptors, potentially influencing their activity.
- Methoxyethyl Group : Enhances solubility and bioavailability, facilitating interaction with biological systems.
Biological Activity Studies
Research into the biological activities of this compound has focused on several areas:
Enzyme Interaction Studies
The compound may serve as a probe in studying enzyme-catalyzed reactions involving alcohols. Its structural features make it suitable for investigating the mechanisms behind various biological processes.
Case Studies
In the context of methanol-related studies, one notable case involved methanol poisoning, which highlighted the toxicological aspects associated with methanol derivatives. This study illustrated the clinical management challenges posed by methanol exposure and emphasized the need for understanding the metabolic pathways involved in alcohol metabolism . While not directly related to this compound, it underscores the importance of studying methanol analogs.
Comparison with Similar Compounds
A comparative analysis reveals that:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Cyclopent-3-en-1-ylmethanol | Lacks methoxyethyl group | Different reactivity |
| 2-Methoxyethylcyclopentane | Saturated analog | Varies in chemical properties |
| Cyclopent-3-en-1-ylmethoxyethane | Ether linkage instead of hydroxyl | Altered reactivity |
The presence of both a methoxyethyl group and a hydroxyl group in this compound imparts unique properties that may enhance its potential for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
